2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide involves several steps. Typically, the synthetic route includes the reaction of 3-isobutoxybenzaldehyde with 2-aminobenzophenone to form an intermediate, which is then cyclized to produce the quinoline derivative. The final step involves the reaction of the quinoline derivative with hydrazine hydrate to form the carbohydrazide . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .
Chemical Reactions Analysis
2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts . The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide: This compound has a similar structure but with a methoxy group instead of an isobutoxy group.
2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide: This compound has an ethoxy group instead of an isobutoxy group.
2-(3-Propoxyphenyl)quinoline-4-carbohydrazide: This compound has a propoxy group instead of an isobutoxy group.
The uniqueness of this compound lies in its specific functional groups, which can influence its reactivity and applications in research and industry .
Properties
IUPAC Name |
2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)12-25-15-7-5-6-14(10-15)19-11-17(20(24)23-21)16-8-3-4-9-18(16)22-19/h3-11,13H,12,21H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACFTLVXJJSZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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